1,5-二溴-2,6-二甲基萘

描述

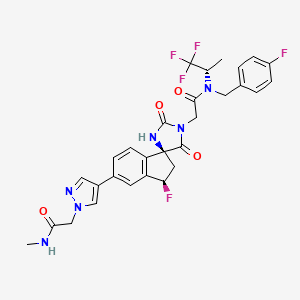

1,5-Dibromo-2,6-dimethylnaphthalene is a chemical compound that has been studied for its potential applications and reactions on different substrates. It is a derivative of naphthalene with two bromine atoms and two methyl groups attached to the ring system. This compound is of interest due to its role in the synthesis of other chemicals and materials, such as poly(ethylene naphthalate) (PEN) .

Synthesis Analysis

The synthesis of 2,6-dimethylnaphthalene (2,6-DMN), a closely related compound to 1,5-dibromo-2,6-dimethylnaphthalene, has been achieved through a two-step process starting from commercially available 4-bromotoluene and 3-methyl-3-buten-1-ol. This process involves a ligand-free Heck reaction followed by cyclization with an acid and in situ oxidation, resulting in a selective synthesis with an overall yield of 66% .

Molecular Structure Analysis

The molecular structure of 1,5-dibromo-2,6-dimethylnaphthalene is characterized by the presence of bromine and methyl groups, which influence its reactivity and interactions with substrates. The methyl groups, in particular, have been shown to suppress Ullmann-type intermolecular coupling reactions, which is a significant finding for controlling the steps of chemical reactions on surfaces such as gold, silver, and copper .

Chemical Reactions Analysis

The reactivity of 1,5-dibromo-2,6-dimethylnaphthalene on different substrates has been extensively studied. On Au(111), the compound forms ordered structures through intermolecular halogen bonds and desorbs at temperatures above 420 K. On Ag(111), it forms similar halogen-bonded structures but transitions to organometallic structures at 360 K and desorbs at temperatures above 600 K. On Cu(111), the compound forms organometallic structures at 300 K and undergoes cyclodehydrogenation reactions at temperatures above 480 K, leading to the formation of dibenz[a,h]anthracene derivatives and graphene nanoribbon motifs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-dibromo-2,6-dimethylnaphthalene are influenced by its molecular structure. The presence of bromine atoms and methyl groups affects its boiling point, melting point, solubility, and reactivity. The compound's interactions with substrates and its ability to undergo various chemical reactions, such as cyclodehydrogenation, are crucial for its applications in materials science and organic synthesis .

科学研究应用

催化反应在不同基质上的控制

1,5-二溴-2,6-二甲基萘在不同基质上表现出独特的行为。例如,在 Au(111)、Ag(111) 和 Cu(111) 上,它的甲基抑制了 Ullmann 型分子间偶联,导致每种基质上的最终产物不同。这表明它在微调不同金属表面化学反应中的潜力,这对于材料科学和纳米技术应用至关重要 (Liu, Xia, Xu, & Lin, 2018)。

异构化研究

该化合物已在异构化的背景下得到研究,特别是 1,5-二甲基萘 (DMN) 向 2,6-二甲基萘的转化。这项研究探索了催化剂类型和反应温度的影响,有助于我们了解异构化过程中的热力学性质和反应机理 (Kraikul, Rangsunvigit, & Kulprathipanja, 2005)。

吸附研究

已经对二甲基萘异构体在各种沸石上的吸附进行了研究。这项研究对于了解分子相互作用和在需要分离或浓缩特定异构体的纯化过程中的潜在应用非常重要 (Kraikul, Rangsunvigit, & Kulprathipanja, 2006)。

催化甲基化

1,5-二溴-2,6-二甲基萘在催化甲基化过程中的作用已得到探讨,特别是在 2,6-DMN 的合成中,2,6-DMN 是聚萘乙酸酯生产中的一个重要中间体。这些研究对工业化学做出了贡献,特别是在优化所需产品合成的反应条件方面 (Güleç, Sher, & Karaduman, 2018)。

核磁共振光谱研究

1,5-二甲基萘及其溴代衍生物(包括 1,5-二溴-2,6-二甲基萘)的核磁共振光谱已被分析以了解它们的分子结构和行为。此类研究在有机化学中对于表征和了解分子结构至关重要 (Kim & Anderson, 1968)。

安全和危害

The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

未来方向

On-surface synthesis, a rapidly developing field, involves chemical reactions on well-defined solid surfaces to access the synthesis of low-dimensional organic nanostructures. This field has potential implications for electronic and spintronic applications . The demonstrated chemoselectivity in the synthesis of graphene nanoribbons with a large unit cell based on steric hindrance-induced complete chemoselectivity could be further exploited to synthesize graphene nanoribbons with novel electronic, topological, and magnetic properties .

作用机制

Target of Action

It’s known that the compound is involved in on-surface reactions, particularly on substrates like au (111), ag (111), and cu (111) .

Mode of Action

The compound’s methyl groups play a crucial role in its interaction with its targets. They suppress Ullmann-type intermolecular coupling on the aforementioned substrates, steering the reactions towards different final products . This suggests that the compound’s mode of action involves selective aryl-aryl coupling .

Biochemical Pathways

The compound’s involvement in on-surface reactions suggests it may influence pathways related to surface chemistry and material science .

Result of Action

The compound’s action results in the formation of C-C bonds between debrominated carbons and methyl groups, yielding dibenz[a,h]anthracene derivatives and ultranarrow chiral-edge graphene nanoribbon motifs . This indicates that the compound plays a role in the synthesis of complex organic nanostructures.

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as the type of substrate it interacts with . For instance, the compound steers reactions towards different final products on Au (111), Ag (111), and Cu (111) substrates .

属性

IUPAC Name |

1,5-dibromo-2,6-dimethylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c1-7-3-5-10-9(11(7)13)6-4-8(2)12(10)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCKXYUJTNKMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C=C2)C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679475 | |

| Record name | 1,5-Dibromo-2,6-dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20027-95-6 | |

| Record name | 1,5-Dibromo-2,6-dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B3028317.png)

![2-Aza-bicyclo[2.2.1]heptane-2,6-dicarboxylic acid 2-tert-butyl ester](/img/structure/B3028321.png)

![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)

![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)